Tert-butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate
Description
Tert-butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate is a heterocyclic compound featuring an indazole core substituted with a methoxy group at position 6, a methyl group at position 3, and a tert-butoxycarbonyl (Boc) protecting group at position 1. This compound is of interest in medicinal chemistry and organic synthesis due to the indazole scaffold’s prevalence in bioactive molecules and the Boc group’s utility in protecting amines during multi-step syntheses .
Key structural attributes:
- Indazole ring: A bicyclic aromatic system with nitrogen atoms at positions 1 and 2.
- Substituents:
- 6-Methoxy (-OCH₃): Electron-donating group influencing electronic density and reactivity.
- 3-Methyl (-CH₃): Steric and hydrophobic modulator.
- 1-tert-Butoxycarbonyl (-Boc): Protects the indazole nitrogen, enhancing stability and solubility.
Properties
IUPAC Name |
tert-butyl 6-methoxy-3-methylindazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-9-11-7-6-10(18-5)8-12(11)16(15-9)13(17)19-14(2,3)4/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFHZFPHCAXDFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=CC(=C2)OC)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Alkylated Hydrazine Intermediates
The initial step involves the monoalkylation of di-tert-butyl hydrazodiformate with an ortho-iodobenzyl bromide derivative, which bears the desired substituents such as methoxy and methyl groups on the aromatic ring.
- Reagents: Di-tert-butyl hydrazodiformate, ortho-iodobenzyl bromide derivative, cesium carbonate (Cs2CO3).
- Solvent: Anhydrous dimethylformamide (DMF).
- Conditions: Stirring at room temperature for 2 hours.
- Yield: Variable; typically 16% to 27% for monoalkylated hydrazines depending on substituents.
| Compound | Starting Benzyl Bromide | Yield (%) | Physical State |
|---|---|---|---|
| 9a | 2-iodobenzyl bromide | 23 | White solid |
| 9b | 2-iodo-5-methylbenzyl bromide | 27 | White solid |
| 9c | 2-iodo-5-methoxybenzyl bromide | 16 | Thick liquid |
(Note: Compound numbering corresponds to intermediates in the synthetic scheme)
Intramolecular Cyclization to Indazole Core
The alkylated hydrazine intermediates undergo intramolecular cyclization catalyzed by copper(I) iodide (CuI) in the presence of 1,10-phenanthroline and cesium carbonate to form the indazole ring.
- Reagents: CuI, 1,10-phenanthroline, Cs2CO3.
- Solvent: Anhydrous DMF.
- Temperature: 80 °C.
- Time: 24 hours under nitrogen atmosphere.
- Workup: Filtration through Celite, extraction with ethyl acetate, and purification by silica gel column chromatography.
- Yields: High, typically 55% to 91% depending on substrate.
Table 1. One-pot synthesis of substituted bis-BOC protected indazoles
| Entry | Substrate (Ortho-iodo benzyl bromide) | Indazole Product | Yield (%) |
|---|---|---|---|
| 1 | 11a (unsubstituted) | 10a | 60 |
| 2 | 11b (5-methyl substituted) | 10b | 60 |
| 3 | 11c (5-methoxy substituted) | 10c | 60 |
| 4 | 11d | 10d | 55 |
| 5 | 11e | 10e | 72 |
| 6 | 11f | 10f | 62 |
Detailed Experimental Findings
- The monoalkylation step is sensitive to reaction conditions and substrate structure; bisalkylation is a competing side reaction.
- Slow addition of the benzyl bromide to the hydrazine mixture improves selectivity for monoalkylation.
- The copper-catalyzed cyclization proceeds efficiently, providing the indazole core with good regioselectivity.
- The tert-butyl protecting group on the carboxylate is introduced via the hydrazodiformate reagent, which carries the tert-butyl groups.
- The methoxy substituent at the 6-position and methyl at the 3-position are introduced through the choice of starting benzyl bromide derivatives.
Summary Table of Preparation Method
| Step | Reagents/Conditions | Outcome | Yield (%) | Notes |
|---|---|---|---|---|
| Monoalkylation | Di-tert-butyl hydrazodiformate, Cs2CO3, DMF, ortho-iodobenzyl bromide | Alkylated hydrazine intermediate | 16-27 | Competing bisalkylation; slow addition helps |
| Intramolecular Cyclization | CuI, 1,10-phenanthroline, Cs2CO3, DMF, 80 °C, 24 h | Indazole core formation | 55-91 | One-pot method improves overall yield |
| Purification | Silica gel chromatography | Pure this compound | - | Confirmed by NMR and elemental analysis |
Additional Notes on Preparation
- The synthesis requires careful control of reaction parameters to avoid side reactions.
- The use of copper catalysis and phenanthroline ligand is crucial for efficient cyclization.
- The choice of substituents on the benzyl bromide precursor directly influences the substitution pattern on the indazole ring.
- The tert-butyl ester provides stability and can be removed later if desired for further functionalization.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at different positions on the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Scientific Research Applications
Synthesis of Bioactive Compounds
Tert-butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate serves as a versatile building block in the synthesis of various indole derivatives, which are prevalent in numerous natural products and pharmaceuticals. Indoles have been extensively studied for their biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The compound's structure allows for modifications that can enhance the pharmacological profiles of synthesized derivatives.
Table 1: Indole Derivatives Synthesized from this compound
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Indole-2-carboxylic acid | Anticancer | |
| 6-Methoxyindole derivatives | Antimicrobial | |
| Indole alkaloids | Anti-hypertensive |
Therapeutic Potential
Research indicates that compounds derived from this compound exhibit promising therapeutic effects. For instance, indole derivatives have shown efficacy in treating conditions such as hypertension and various cancers. The ability to modify the tert-butyl group allows for fine-tuning the pharmacokinetic properties of these compounds, improving their solubility and bioavailability.
Case Study: Anticancer Activity
A study demonstrated that certain indole derivatives synthesized from this compound displayed significant cytotoxicity against cancer cell lines. The mechanism of action involved the induction of apoptosis through the modulation of cell cycle regulators. This highlights the potential of this compound in developing new anticancer therapies.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of drug candidates. Researchers have explored how variations in the tert-butyl group and methoxy substitution affect biological activity. These studies provide insights into designing more potent and selective compounds.
Table 2: SAR Analysis of Indole Derivatives
Mechanism of Action
The mechanism by which tert-butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and the derivatives involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 6
Tert-butyl 6-cyano-3-iodo-1H-indazole-1-carboxylate (CAS 811451-19-1)
- Structure: 6-Cyano (-CN), 3-iodo (-I), Boc at position 1.
- Molecular Formula : C₁₃H₁₂IN₃O₂.
- Molecular Weight : 369.16 g/mol.
- Key Differences: The electron-withdrawing cyano group at position 6 reduces aromatic electron density compared to methoxy, altering reactivity in electrophilic substitution.
- Applications : The iodo group enables radio-labeling or further functionalization, making it valuable in tracer studies .
Tert-butyl 6-hydroxy-1H-indazole-1-carboxylate (CAS 756839-14-2)
- Structure : 6-Hydroxy (-OH), Boc at position 1.
- Key Differences :
- Hydroxy group increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents.
- Susceptible to oxidation or derivatization (e.g., methylation to form the methoxy analog).
Substituent Variations at Position 3
Tert-butyl 3-iodo-1H-indazole-1-carboxylate (CAS 290368-00-2)
- Structure : 3-Iodo (-I), Boc at position 1.
- Similarity Score : 0.94 (structural similarity to the target compound) .
- Key Differences :
- Iodo substituent increases molecular weight (MW ≈ 360 g/mol) and provides a handle for halogen-bonding or metal-catalyzed reactions.
- Methyl group in the target compound offers metabolic stability and reduced steric hindrance compared to iodine.
Tert-butyl 6-chloro-3-formyl-1H-indole-1-carboxylate (EP 3 344 275 B1)
- Structure : Indole core (vs. indazole), 6-chloro (-Cl), 3-formyl (-CHO), Boc at position 1.
- Formyl group at position 3 is highly reactive, enabling nucleophilic additions (e.g., formation of hydrazones) .
Core Heterocycle Modifications
Tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate (CAS 1186654-76-1)
- Structure: Pyrrolidine core (non-aromatic), hydroxymethyl, 4-methoxyphenyl, Boc at position 1.
- Molecular Formula: C₁₇H₂₅NO₄.
- Key Differences :
Research Implications
- Synthetic Utility : The Boc group in the target compound simplifies purification and protects reactive sites during synthesis, as seen in protocols involving POCl₃, DMF, and Boc₂O .
- Biological Relevance : Methoxy and methyl groups may enhance metabolic stability and membrane permeability compared to polar (e.g., -OH) or bulky (e.g., -I) substituents.
- Reactivity Trends : Electron-donating groups (e.g., -OCH₃) activate the indazole ring for electrophilic substitution, while electron-withdrawing groups (e.g., -CN) deactivate it .
Biological Activity
Tert-butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate (CAS No. 691900-70-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C13H17N3O3
- Molecular Weight : 247.29 g/mol
- Functional Groups : Indazole ring, tert-butyl group, methoxy group, and carboxylate.
The presence of these functional groups contributes to its unique chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound has been shown to exhibit:
- Enzyme Inhibition : It may act as an inhibitor for various enzymes involved in metabolic pathways.
- Receptor Binding : The compound can bind to specific receptors, influencing signaling pathways that regulate cellular functions.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. In vitro experiments demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines.
Table 1: Cytotoxic Effects on Cancer Cell Lines
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as a chemotherapeutic agent.
Antimicrobial Activity
This compound has also been evaluated for antimicrobial properties. Preliminary findings suggest effectiveness against various bacterial strains.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 250 | |
| Escherichia coli | 500 |
These results indicate potential applications in treating infections caused by resistant bacterial strains.
Case Studies
Several case studies have been conducted to explore the biological activity of this compound:
- Study on Anticancer Mechanisms :
- Antimicrobial Efficacy :
Q & A
Q. What are the recommended synthetic methodologies for preparing tert-butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate?
While direct synthesis protocols for this compound are not explicitly detailed in peer-reviewed literature, analogous indazole derivatives are typically synthesized via:
- Fischer indole synthesis : Cyclization of phenylhydrazine derivatives with ketones/aldehydes under acidic conditions.
- Grignard reagent-based alkylation : For introducing substituents, as demonstrated in the synthesis of tert-butyl 3-(1-hydroxyhex-5-en-1-yl)-1H-indole-1-carboxylate using THF and Mg-mediated reactions .
- Protection/deprotection strategies : Use of tert-butyloxycarbonyl (Boc) groups to protect reactive sites during multi-step syntheses. Purification often involves column chromatography or recrystallization.
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
- Single-crystal X-ray diffraction is the gold standard. Data collection requires high-quality crystals grown via slow evaporation or diffusion methods.
- SHELX programs (e.g., SHELXL for refinement and SHELXS for structure solution) are widely used for small-molecule crystallography due to their robustness and precision .
- ORTEP-III generates graphical representations of thermal ellipsoids and molecular geometry, aiding in validating bond angles and distances .
Q. What safety protocols should be followed when handling this compound?
Based on safety data for structurally similar indazoles:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and respiratory protection (e.g., N95 masks) for powder handling.
- Ventilation : Use fume hoods to avoid inhalation.
- Waste disposal : Follow institutional guidelines for hazardous organic waste. Contaminated solvents should be collected in designated containers .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Temperature/pressure control : Use microwave-assisted synthesis to accelerate reactions while minimizing side products.
- Catalyst screening : Test Brønsted/Lewis acids (e.g., methanesulfonic acid) to enhance cyclization efficiency.
- Solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates, while THF improves reagent solubility .
- In situ monitoring : Employ techniques like TLC or HPLC to track reaction progress and adjust parameters in real time.
Q. How do the methoxy and methyl substituents influence the compound’s reactivity and intermolecular interactions?
- Methoxy group (-OMe) : Enhances electron density via resonance, increasing susceptibility to electrophilic aromatic substitution. Hydrogen bonding with adjacent molecules can affect crystal packing .
- Methyl group (-CH3) : Steric hindrance may slow nucleophilic attacks at the C3 position. Comparative data for similar derivatives:
Q. How can contradictions in spectroscopic data (e.g., NMR shifts) between computational predictions and experimental results be resolved?
- Dynamic effects : Use variable-temperature NMR to detect conformational changes or tautomerism.
- Intermolecular interactions : Compare experimental data with hydrogen-bonding patterns observed in crystallographic studies .
- DFT calculations : Optimize molecular geometries using software like Gaussian to align theoretical and empirical spectra. Cross-validate with IR/Raman spectroscopy for functional group confirmation.
Q. What strategies are effective for analyzing the compound’s solid-state properties and polymorphism?
- Powder X-ray diffraction (PXRD) : Identifies polymorphic forms by comparing experimental diffractograms with simulated patterns from single-crystal data.
- Thermogravimetric analysis (TGA) : Assesses thermal stability and decomposition pathways.
- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C-H···O bonds) to explain packing efficiency and solubility differences .
Methodological Considerations
Q. How is the compound’s purity validated in multi-step syntheses?
- Analytical techniques :
- HPLC-MS : Detects trace impurities and confirms molecular weight.
- Elemental analysis : Validates C/H/N/O content within ±0.4% of theoretical values.
- Melting point consistency : Sharp melting ranges (±2°C) indicate high purity.
Q. What computational tools are recommended for modeling the compound’s bioactivity or interaction with biological targets?
- Molecular docking (AutoDock Vina) : Predicts binding affinities to enzymes/receptors using crystal structures from databases like PDB.
- Pharmacophore modeling : Identifies critical functional groups (e.g., methoxy for H-bond acceptor sites) for structure-activity relationship (SAR) studies.
- MD simulations (GROMACS) : Evaluates stability of ligand-protein complexes over nanosecond timescales.
Data Interpretation and Troubleshooting
Q. How should researchers address inconsistent chromatographic results during purification?
- Column optimization : Adjust stationary phase (e.g., silica vs. C18) and mobile phase polarity.
- pH adjustments : For acidic/basic compounds, add modifiers (e.g., 0.1% TFA) to improve peak resolution.
- Artifact identification : Use high-resolution mass spectrometry (HRMS) to distinguish degradation products from target compounds.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
